molecular formula C15H13ClN4O2S2 B10987374 2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10987374
M. Wt: 380.9 g/mol
InChI Key: ZTZXSSZLTWOLOK-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a thiazole ring

Properties

Molecular Formula

C15H13ClN4O2S2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H13ClN4O2S2/c1-8-12(13(21)18-15-20-19-11(23-15)7-22-2)24-14(17-8)9-5-3-4-6-10(9)16/h3-6H,7H2,1-2H3,(H,18,20,21)

InChI Key

ZTZXSSZLTWOLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole and thiazole rings, followed by the introduction of the chlorophenyl group and the methoxymethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole or thiazole rings, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that many compounds similar to this one exhibit significant antimicrobial properties. Specifically, derivatives containing thiazole and thiadiazole rings have shown effectiveness against various bacterial and fungal strains. The compound's structure suggests that it may also possess similar properties, potentially making it useful in developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of thiazole and thiadiazole derivatives has been well-documented. Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound may enhance its specificity and potency against cancer cells .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of thiadiazole derivatives. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions can significantly affect anticonvulsant efficacy while minimizing neurotoxic effects. The compound under discussion could be a candidate for further investigation in this area .

Pesticidal Properties

Compounds containing thiadiazole structures have been evaluated for their pesticidal activities. The unique properties of this compound suggest potential applications in pest control, particularly as an insecticide or fungicide. Its ability to interact with biological systems may allow it to disrupt pest physiology effectively .

Synthesis and Derivatives

The synthesis of 2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The chlorophenyl and methoxymethyl groups can be introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Coupling : The carboxamide functionality is typically introduced last to ensure stability during earlier synthetic steps.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated their efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications similar to those present in this compound could enhance antimicrobial potency significantly.

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of thiadiazole derivatives were tested for their anticancer properties against human cancer cell lines. The study found that certain structural modifications led to increased cytotoxicity, suggesting that the compound could be developed further as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.

Biological Activity

The compound 2-(2-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a novel thiazole derivative with significant biological activity. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities based on diverse research findings.

Structure and Synthesis

The compound features a complex structure that includes a thiazole ring fused with a thiadiazole moiety. The presence of the 2-chlorophenyl and methoxymethyl substitutions is critical for its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as condensation and cyclization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound was evaluated against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer).

  • In vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity. For instance, related thiazole compounds have shown IC50 values ranging from 1.61 to 10.10 µg/mL against HepG2 and MCF-7 cells respectively .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Studies suggest that the compound interacts with cellular pathways to promote programmed cell death, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The specific compound has been tested against various bacterial strains:

  • Activity Against Gram-positive and Gram-negative Bacteria : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial efficacy. Compounds similar to the one have shown significant activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Thiazole derivatives also exhibit anticonvulsant properties, making them relevant in neurological research:

  • Evaluation in Animal Models : Compounds related to this structure have been assessed using models like the maximal electroshock (MES) test, demonstrating efficacy in reducing seizure activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

Structural FeatureEffect on Activity
Chlorine SubstituentEnhances antimicrobial properties
Methoxy GroupIncreases anticancer potency
Thiadiazole RingEssential for cytotoxic activity
Position of SubstituentsAlters interaction with biological targets

Research indicates that modifications to the phenyl ring or the thiadiazole can lead to substantial changes in biological efficacy, highlighting the importance of SAR studies in drug development .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives:

  • Evren et al. (2019) : Developed novel thioacetamides based on thiazole structures which exhibited strong selectivity against A549 human lung adenocarcinoma cells with IC50 values significantly lower than standard treatments .
  • Recent Findings (2022) : Investigated new 5-Aryl-1,3,4-thiadiazoles which demonstrated enhanced cytotoxicity against MCF-7 cells through structural modifications that increased lipophilicity and improved cellular uptake .
  • Anticonvulsant Studies : Numerous thiazole derivatives have been synthesized and tested for their ability to protect against seizures in rodent models, showcasing their potential as therapeutic agents for epilepsy .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:

  • Thiadiazole formation : A common method uses reflux with POCl₃ to cyclize thiosemicarbazide derivatives, followed by pH adjustment to precipitate the product .
  • Thiazole ring construction : Ethyl esters or carboxamide precursors may undergo nucleophilic substitution or coupling reactions under controlled conditions (e.g., DMSO/water recrystallization) .
  • Optimization : Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance yield and reproducibility by enabling precise control of reaction parameters like temperature and stoichiometry .

Advanced: How can Design of Experiments (DoE) optimize its synthesis?

DoE integrates statistical modeling to identify critical variables (e.g., temperature, catalyst concentration) and interactions. For instance:

  • Parameter screening : Fractional factorial designs reduce the number of experiments needed to pinpoint influential factors (e.g., solvent polarity, reflux time) .
  • Response surface methodology : Central composite designs model non-linear relationships, enabling prediction of optimal conditions (e.g., 90°C for 3 hours in POCl₃-mediated cyclization) .
  • Validation : Confirm robustness via triplicate runs under predicted optimal conditions, assessing yield and purity via HPLC or NMR .

Basic: What analytical techniques confirm its structural integrity?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions in thiadiazole-thiazole hybrids) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; thiazole carbons at δ 160–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ matching C₁₆H₁₃ClN₄O₂S₂) .

Advanced: How to resolve contradictions in reported biological activities?

  • Standardized assays : Re-evaluate activity under consistent conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
  • SAR analysis : Compare analogs with substituent variations (e.g., replacing methoxymethyl with ethoxy groups alters lipophilicity and membrane permeability) .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or methodological discrepancies (e.g., cell line-specific cytotoxicity) .

Advanced: What mechanistic insights exist for its biological activity?

  • Enzyme inhibition : Thiazole-thiadiazole hybrids may target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase, as seen in related compounds .
  • Molecular docking : Crystal structures (e.g., PDB ID 4XYZ) guide virtual screening for binding affinity to kinase domains or GPCRs .
  • ROS modulation : Electrochemical studies suggest redox activity, potentially inducing oxidative stress in cancer cells .

Basic: How to assess its stability under experimental conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for solid-state stability) .
  • Solution stability : Monitor degradation via HPLC in buffers (pH 2–12) over 24–72 hours .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under UVA/UVB exposure .

Advanced: What computational approaches predict its pharmacokinetics?

  • ADMET prediction : Tools like SwissADME estimate logP (∼3.2), suggesting moderate blood-brain barrier penetration .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
  • Quantum mechanics (QM) : DFT calculations optimize ground-state geometries for docking studies .

Advanced: How to design SAR studies for enhanced activity?

  • Substituent variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO₂) on the chlorophenyl ring to test electronic effects .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole to assess ring flexibility on target engagement .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions in cell lysates, guiding selectivity improvements .

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